1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine is a synthetic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is known for its psychoactive properties and is often referred to as a synthetic stimulant. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known as a synthetic stimulant drug known for its psychoactive properties.
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-Ethylhexedrone: Another synthetic stimulant with a similar structure and psychoactive properties.
Methcathinone: A stimulant that shares structural similarities but differs in its pharmacological effects and potency.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h3-6,13H,2,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDWDHCZXGSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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